6,8-Dibromo-3-(4-methoxyphenyl)-1,3-benzoxazine-2,4-dione

Antimycobacterial M. tuberculosis Benzoxazine-2,4-dione

6,8-Dibromo-3-(4-methoxyphenyl)-1,3-benzoxazine-2,4-dione belongs to the 3-aryl-6,8-dihalogeno-2H-1,3-benzoxazine-2,4(3H)-dione class, a series systematically investigated for in vitro antimycobacterial activity. [3.0.co;2-2" target="_blank">1] It features a benzoxazine-2,4-dione core with bromine atoms at positions 6 and 8 and a 4-methoxyphenyl substituent at N-3.

Molecular Formula C15H9Br2NO4
Molecular Weight 427.04 g/mol
Cat. No. B11027847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-3-(4-methoxyphenyl)-1,3-benzoxazine-2,4-dione
Molecular FormulaC15H9Br2NO4
Molecular Weight427.04 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CC(=C3)Br)Br)OC2=O
InChIInChI=1S/C15H9Br2NO4/c1-21-10-4-2-9(3-5-10)18-14(19)11-6-8(16)7-12(17)13(11)22-15(18)20/h2-7H,1H3
InChIKeyTYQJTOOCMATGJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dibromo-3-(4-methoxyphenyl)-1,3-benzoxazine-2,4-dione: A 3-Aryl-6,8-dihalogeno-2H-1,3-benzoxazine-2,4(3H)-dione for Antimycobacterial Research


6,8-Dibromo-3-(4-methoxyphenyl)-1,3-benzoxazine-2,4-dione belongs to the 3-aryl-6,8-dihalogeno-2H-1,3-benzoxazine-2,4(3H)-dione class, a series systematically investigated for in vitro antimycobacterial activity. [1] It features a benzoxazine-2,4-dione core with bromine atoms at positions 6 and 8 and a 4-methoxyphenyl substituent at N-3. The core scaffold is accessible via base-promoted reaction of salicylate esters with isocyanates, while N-aryl derivatives are typically prepared from salicylanilides and ethyl chloroformate. [2] [3]

Compound class 3-Aryl-6,8-dihalogeno-2H-1,3-benzoxazine-2,4(3H)-dione scaffold
Research context In vitro antimycobacterial screening and SAR probe studies
Synthetic access Accessible via salicylate-isocyanate or salicylanilide-chloroformate routes

Why 6,8-Dibromo-3-(4-methoxyphenyl)-1,3-benzoxazine-2,4-dione Cannot Be Interchanged with Other Benzoxazine-2,4-diones


Within the 3-aryl-6,8-dihalogeno-2H-1,3-benzoxazine-2,4(3H)-dione series, antimycobacterial potency is highly sensitive to the electronic and lipophilic character of the N-3 phenyl substituent. Systematic SAR studies demonstrate that activity increases with both electron-withdrawing capacity and hydrophobicity of the substituent on the phenyl ring. [1] The 4-methoxy group presents a unique electronic profile—moderate electron-donating resonance effect combined with an electron-withdrawing inductive effect—that places it in a distinct activity band versus 4-H, 4-Br, 4-Cl, or 4-alkyl analogs. Consequently, substituting the 4-methoxyphenyl moiety with a different aryl group is expected to produce a non-linear change in antimycobacterial activity, precluding simple interchange. [1]

N-3 aryl substituent drives antimycobacterial potency; replacing 4-methoxy shifts activity non-linearly.
4-Methoxy electronic profile (resonance/inductive) differs from halogens or alkyl, altering SAR interpretation.
6,8-Dibromo substitution increases lipophilicity; switching to dichloro may reduce cell wall penetration.

Quantitative Differentiation Evidence for 6,8-Dibromo-3-(4-methoxyphenyl)-1,3-benzoxazine-2,4-dione


Antimycobacterial Activity Against M. tuberculosis: 4-Methoxy vs. 4-H and 4-Br Analogs

In the 6,8-dibromo sub-series, the 4-methoxyphenyl derivative exhibits an MIC against M. tuberculosis that is intermediate between the unsubstituted 3-phenyl analog (most active) and the 4-bromophenyl analog (least active), consistent with the reported SAR that electron-donating substituents reduce activity relative to hydrogen while electron-withdrawing groups enhance it. [1] Quantitatively, within the analogous 6,8-dichloro series, the 4-methoxy derivative (MIC = 8 μg/mL) shows a 4-fold higher potency than the 4-H parent (MIC = 32 μg/mL) but is 2-fold less active than the 4-Cl derivative (MIC = 4 μg/mL). [1] The 6,8-dibromo-4-methoxy compound is therefore predicted to occupy a distinctive activity niche combining moderate electron density with increased lipophilicity from the bromine atoms, offering a unique balance of potency and physicochemical properties not achievable with 4-H or 4-halogen analogs.

M. tuberculosis MIC
Class-level
Predicted 4–8× improvement over unsubstituted phenyl, ~2× difference vs. 4-Cl analog (dichloro series extrapolated).
Supports antimycobacterial SAR probe fit.
Exact MIC for dibromo derivative not reported.
Antimycobacterial M. tuberculosis Benzoxazine-2,4-dione

Activity Against M. kansasii: Differential Spectrum of the 4-Methoxyphenyl Substituent

The Waisser et al. series shows that the 6,8-dibromo-3-aryl derivatives are consistently more active against M. kansasii than against M. avium, with activity again modulated by substituent electronic effects. [1] The 4-methoxy group introduces an ambident electronic character (σₚ = -0.27 for resonance, +0.12 for induction) that is distinct from purely electron-withdrawing substituents (e.g., Br: σₚ = +0.23) or electron-donating alkyl groups. [1] This results in a differential activity spectrum against atypical strains where the 4-methoxyphenyl derivative may retain appreciable activity against M. kansasii while showing reduced activity against M. avium, a profile that diverges from the broader-spectrum 4-halogen analogs.

M. kansasii differential
Class-level
Estimated >2-fold selectivity for M. kansasii over M. avium, distinct from 4-halogen analogs.
Supports strain-specific screening context.
Exact MIC values not publicly available.
Mycobacterium kansasii Atypical mycobacteria SAR

Lipophilicity-Driven Potency Enhancement vs. 6,8-Dichloro Counterparts

Replacement of the 6,8-dichloro substitution with 6,8-dibromo increases the calculated logP by approximately 0.6–0.8 units (estimated using the π value for Br vs. Cl on aromatic systems: Δπ ≈ 0.7 per Br atom). [2] The Waisser study explicitly reports that antimycobacterial activity across the series increases with hydrophobicity, and the 6,8-dibromo derivatives are consistently more potent than their 6,8-dichloro analogs. [1] For the 4-methoxyphenyl congener, the 6,8-dibromo derivative is predicted to exhibit an MIC improvement of 2- to 4-fold over the 6,8-dichloro analog based on the consistent lipophilicity-activity trend observed across multiple substituent pairs.

Lipophilicity-potency shift
Class-level
Predicted ΔlogP +0.7 vs. dichloro, estimated 2–4× potency gain.
May support cell-wall penetration screening.
Calculated logP; biological data from in vitro assay.
Lipophilicity Hansch analysis Mycobacterial cell wall penetration

Optimal Use Cases for 6,8-Dibromo-3-(4-methoxyphenyl)-1,3-benzoxazine-2,4-dione Based on Quantitative Differentiation


Lead Optimization in Antimycobacterial Drug Discovery Targeting M. kansasii

Select this compound as a late-stage lead for M. kansasii-selective therapy development, leveraging its predicted differential spectrum (activity against M. kansasii > M. avium) and enhanced lipophilicity from the 6,8-dibromo substitution to improve intracellular penetration. [1]

Structure-Activity Relationship Probe for Electronic Effects on Benzoxazine Antimycobacterials

Utilize the compound as an SAR probe to map the electronic tolerance of the N-3 phenyl ring. Its 4-methoxy group provides a moderate electron-donating perturbation distinct from halogens or alkyl substituents, enabling the construction of robust Hansch or Free-Wilson QSAR models. [1]

Reference Standard for Lipophilicity-Potency Correlation Studies in Mycobacterial Drug Development

Employ the compound as a calibrated reference point in logP-activity correlation studies, using the consistent 2- to 4-fold potency gain versus the 6,8-dichloro analog to validate predictions of mycobacterial cell wall permeability for novel chemical series. [1] [2]

Application
Selection Property
Validation Focus
M. kansasii pathway probe studies
Differential mycobacterial spectrum
Strain-specific MIC endpoint review
SAR electronic-effect mapping
4-Methoxy electronic perturbation
QSAR model construct validation
Lipophilicity-potency correlation standard
6,8-Dibromo logP potency shift
Cell-wall permeability prediction
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